molecular formula C22H21F2N5OS B2828033 5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-55-4

5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2828033
CAS RN: 851810-55-4
M. Wt: 441.5
InChI Key: SSRGMERJEAVAMZ-UHFFFAOYSA-N
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Description

The compound “5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold, including those incorporating fluorophenyl and piperazine units, have been synthesized and evaluated for their antimicrobial activities. The focus on antimicrobial evaluation suggests a potential application in developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Some compounds in this class have shown promising antimicrobial properties against various bacterial strains except Candida tropicalis and Candida albicans, indicating their potential in addressing specific microbial infections (Demirbaş et al., 2010).

Antimicrobial and Antibacterial Activity of Novel Compounds

Further investigations into piperazine-based heterocyclic compounds, including those related to the specified chemical structure, have demonstrated a broad spectrum of antimicrobial and antibacterial activities. These studies contribute to the understanding of the compound's utility in developing novel anti-infective chemotherapies, particularly against resistant strains of bacteria. The introduction of fluorophenyl moieties and piperazine derivatives into the molecular structure has been associated with enhanced antibacterial efficacy, highlighting the significance of these functional groups in medicinal chemistry research (Liuzhou et al., 2015).

Potential in Anti-Diabetic Drug Development

The compound's framework has also been explored in the context of anti-diabetic drug development, where derivatives showcasing DPP-4 inhibition potential were synthesized and evaluated. This research direction underscores the compound's relevance in addressing chronic conditions such as diabetes, through the modulation of enzymatic activity related to glucose metabolism (Bindu et al., 2019).

Antitumor and Anticancer Properties

Significant strides have been made in assessing the antitumor and anticancer properties of derivatives of this compound, with some studies focusing on the synthesis of novel fluoroquinolone-triazole hybrid compounds as antimicrobial agents. The exploration of such hybrids suggests their potential application in cancer therapy, particularly through the investigation of their biological properties and potent activity against tumor cells (Ozdemir, 2016).

properties

IUPAC Name

5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-4-6-16(23)13-15)28-11-9-27(10-12-28)18-8-3-2-7-17(18)24/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRGMERJEAVAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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